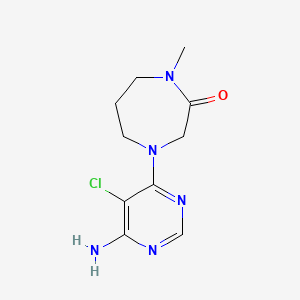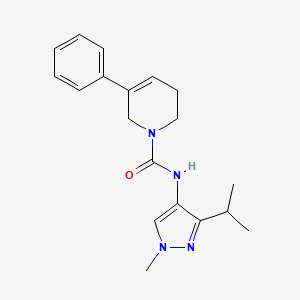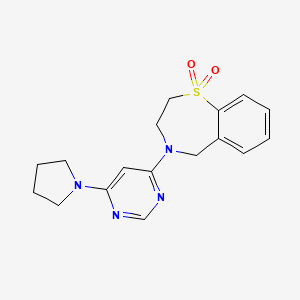
4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as protein degradation, cell migration, and immune response.
Mécanisme D'action
ACY-1215 selectively inhibits HDAC6, which is a class IIb histone deacetylase. HDAC6 is involved in the deacetylation of α-tubulin, which is important for microtubule dynamics and cell migration. By inhibiting HDAC6, ACY-1215 promotes the acetylation of α-tubulin and disrupts microtubule dynamics, leading to the inhibition of cell migration and other cellular processes.
Biochemical and Physiological Effects:
In addition to its selective inhibition of HDAC6, ACY-1215 has other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from damage in neurodegenerative diseases. ACY-1215 has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.
Avantages Et Limitations Des Expériences En Laboratoire
ACY-1215 has several advantages for lab experiments. It is a selective inhibitor of HDAC6, which allows for the specific targeting of this enzyme and the study of its role in various cellular processes. ACY-1215 is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of ACY-1215 in lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, the effects of ACY-1215 on other cellular processes and enzymes may need to be taken into account when interpreting experimental results.
Orientations Futures
There are several future directions for the study of ACY-1215. One potential direction is the development of new HDAC6 inhibitors with improved potency and selectivity. Another direction is the study of the role of HDAC6 in other cellular processes and diseases. For example, HDAC6 has been implicated in the regulation of autophagy, which is important for cellular homeostasis and disease pathogenesis. The development of HDAC6 inhibitors with specific effects on autophagy could lead to new treatments for various diseases. Finally, the combination of ACY-1215 with other drugs could lead to improved efficacy and reduced side effects in the treatment of cancer and other diseases.
In conclusion, ACY-1215 is a chemical compound with potential applications in scientific research. Its selective inhibition of HDAC6 makes it a valuable tool for the study of various cellular processes and diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACY-1215 have been discussed in this paper.
Méthodes De Synthèse
The synthesis of ACY-1215 involves several steps. First, 5-chloro-6-aminopyrimidine-4-carboxylic acid is reacted with thionyl chloride to form 5-chloro-6-chloromethylpyrimidine-4-carboxylic acid. This intermediate is then reacted with 1-methyl-1,4-diazepane-2,5-dione to form ACY-1215. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
ACY-1215 has potential applications in various scientific research areas. It has been studied as a potential treatment for cancer, neurodegenerative diseases, and autoimmune diseases. In cancer research, ACY-1215 has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs. In neurodegenerative disease research, ACY-1215 has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In autoimmune disease research, ACY-1215 has been shown to suppress the activity of immune cells and reduce inflammation.
Propriétés
IUPAC Name |
4-(6-amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c1-15-3-2-4-16(5-7(15)17)10-8(11)9(12)13-6-14-10/h6H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTATRWTEDJWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1=O)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)

![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)
![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)